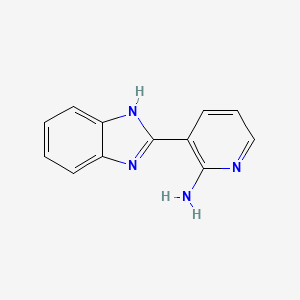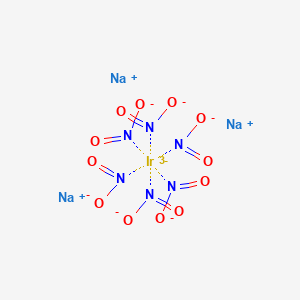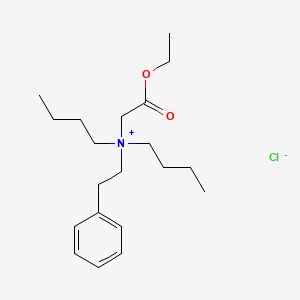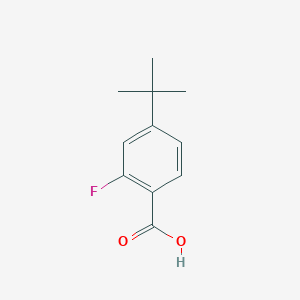
4-(Tert-butyl)-2-fluorobenzoic acid
Overview
Description
4-(Tert-butyl)-2-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It features a tert-butyl group and a fluorine atom attached to a benzene ring, making it a unique derivative of benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)-2-fluorobenzoic acid can be achieved through several methods. One common approach involves the fluorination of 4-(Tert-butyl)benzoic acid. This can be done using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures, yielding the desired product with good selectivity.
Another method involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of 4-(Tert-butyl)benzoic acid is coupled with a fluorinated aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkoxides, amines, and thiols.
Oxidation Reactions: The tert-butyl group can be oxidized to form tert-butyl alcohol or tert-butyl hydroperoxide. This can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Electrophilic Fluorination: Selectfluor, NFSI; room temperature to 50°C.
Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid derivative, fluorinated aryl halide; 80-100°C.
Oxidation: Potassium permanganate, hydrogen peroxide; room temperature to 60°C.
Reduction: Lithium aluminum hydride, sodium borohydride; room temperature to 40°C.
Major Products Formed
Substitution: Various substituted benzoic acids.
Oxidation: Tert-butyl alcohol, tert-butyl hydroperoxide.
Reduction: 4-(Tert-butyl)-2-fluorobenzyl alcohol, 4-(Tert-butyl)-2-fluorobenzaldehyde.
Scientific Research Applications
4-(Tert-butyl)-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its fluorine atom can serve as a probe in NMR spectroscopy to investigate binding sites and conformational changes in biomolecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins, where its unique properties can improve performance characteristics.
Mechanism of Action
The mechanism of action of 4-(Tert-butyl)-2-fluorobenzoic acid depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby blocking substrate access and inhibiting enzymatic activity. The fluorine atom can enhance binding affinity through hydrogen bonding and electrostatic interactions with amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
4-(Tert-butyl)benzoic acid: Lacks the fluorine atom, which can affect its reactivity and applications.
2-Fluorobenzoic acid: Lacks the tert-butyl group, which can influence its steric and electronic properties.
4-(Tert-butyl)-3-fluorobenzoic acid: Similar structure but with the fluorine atom in a different position, leading to different reactivity and applications.
Uniqueness
4-(Tert-butyl)-2-fluorobenzoic acid is unique due to the presence of both the tert-butyl group and the fluorine atom on the benzene ring. This combination imparts distinct steric and electronic properties, making it a valuable compound in various chemical transformations and applications.
Properties
IUPAC Name |
4-tert-butyl-2-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-11(2,3)7-4-5-8(10(13)14)9(12)6-7/h4-6H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLNBDINYJXPIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


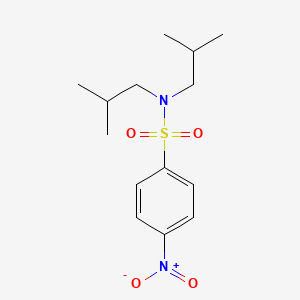
![8-methylpyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B3344770.png)
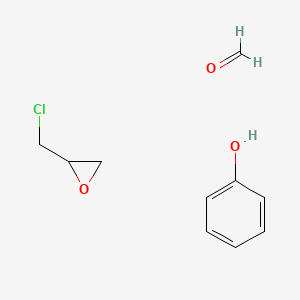
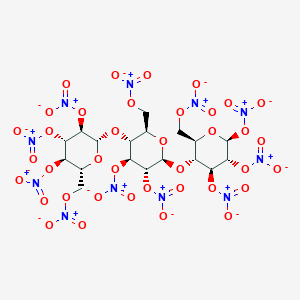

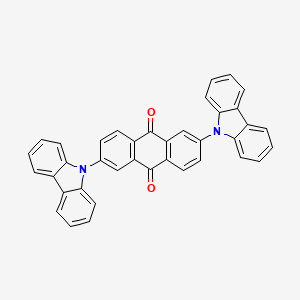
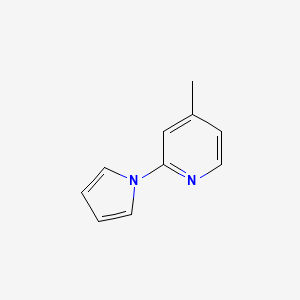
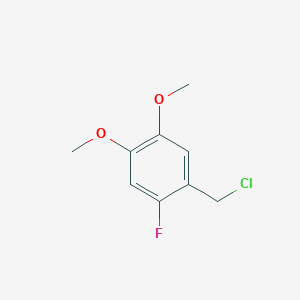
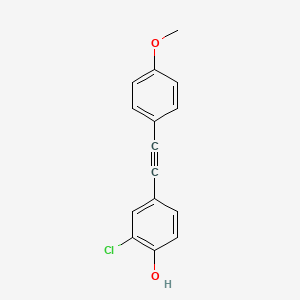
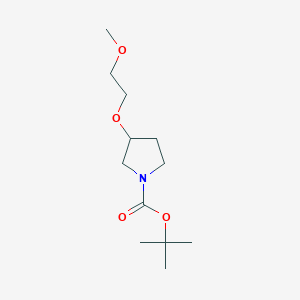
![1-Adamantyl-(1',3'-dipropylspiro[2H-naphthalene-1,2'-4,5,6,7-tetrahydroindene]-2-yl)methanone](/img/structure/B3344832.png)
